4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole
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Overview
Description
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a 2,6-dichlorophenyl group attached to a sulfanyl methyl group, which is further connected to a 2-methyl-1,3-thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Thiazole compounds are known to have diverse biological activities. They can act as antimicrobial, antifungal, antiviral, and antitumor agents . .
Mode of Action
The mode of action of thiazole compounds can vary depending on their structure and the specific biological target. Some thiazole compounds work by inhibiting key enzymes in the target organism, disrupting its metabolism or replication
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their specific targets. For example, some thiazole compounds have been found to inhibit the synthesis of certain proteins, disrupting the normal functioning of the target organism
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it has on its target. This can include inhibiting the growth of bacteria or cancer cells, for example
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-1,3-thiazole-4-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorines or to modify the thiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorines on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified thiazole derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the chlorines.
Scientific Research Applications
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole: A simpler thiazole derivative without the dichlorophenyl and sulfanyl groups.
2,6-Dichlorobenzyl chloride: A precursor used in the synthesis of the compound.
Thiazole derivatives: Various thiazole-based compounds with different substituents and functional groups.
Uniqueness
4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is unique due to the presence of both the 2,6-dichlorophenyl and sulfanyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NS2/c1-7-14-8(5-15-7)6-16-11-9(12)3-2-4-10(11)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBKYRYIDCSTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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